2-[(4-Bromobenzyl)sulfanyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine
Overview
Description
2-[(4-Bromobenzyl)sulfanyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core substituted with bromobenzylthio and morpholinyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzyl)sulfanyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving appropriate precursors. The bromobenzylthio group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with a thiol compound under basic conditions. The morpholinyl groups are then attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromobenzyl)sulfanyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The bromobenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the bromobenzylthio group.
Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified bromobenzylthio derivatives.
Substitution: New compounds with different substituents on the triazine core.
Scientific Research Applications
2-[(4-Bromobenzyl)sulfanyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Bromobenzyl)sulfanyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The bromobenzylthio group can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The morpholinyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine
- 2-[(4-fluorobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine
- 2-[(4-methylbenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine
Uniqueness
2-[(4-Bromobenzyl)sulfanyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine is unique due to the presence of the bromobenzylthio group, which imparts distinct reactivity and potential biological activity. The combination of bromobenzylthio and morpholinyl groups enhances its versatility in various applications compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-[4-[(4-bromophenyl)methylsulfanyl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O2S/c19-15-3-1-14(2-4-15)13-27-18-21-16(23-5-9-25-10-6-23)20-17(22-18)24-7-11-26-12-8-24/h1-4H,5-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTDIMDIEBBNRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)SCC3=CC=C(C=C3)Br)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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